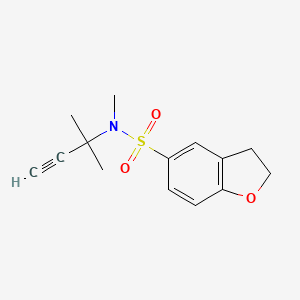
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide, also known as TAK-915, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of drugs known as benzofuran sulfonamides, which have been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
The exact mechanism of action of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitter systems in the brain. Specifically, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to enhance the activity of the neurotransmitter acetylcholine, which is involved in learning and memory processes. It may also modulate the activity of other neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of acetylcholine in the brain, enhanced synaptic plasticity, and improved cognitive function and memory. It has also been shown to reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is that it has been shown to have a favorable safety profile in animal studies. It has also been shown to be orally bioavailable, meaning that it can be administered orally and still be effective. However, one limitation of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are many potential future directions for research on N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide. One area of research could be to further investigate its mechanism of action and how it modulates neurotransmitter systems in the brain. Another area of research could be to test its efficacy in human clinical trials, to determine whether it is safe and effective for the treatment of neurological disorders. Additionally, researchers could explore the potential use of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide in combination with other drugs for the treatment of complex disorders such as Alzheimer's disease and schizophrenia.
Synthesemethoden
The synthesis of N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves a multi-step process that begins with the reaction of 2-methylbut-3-yn-2-ol with N-methylisatoic anhydride to form an intermediate compound. This intermediate is then reacted with a sulfonyl chloride to form the final product, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide. This synthesis method has been optimized to produce high yields of pure N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. In preclinical studies, N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylbut-3-yn-2-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-5-14(2,3)15(4)19(16,17)12-6-7-13-11(10-12)8-9-18-13/h1,6-7,10H,8-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPRYSLIRNBMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)
![N-[(3-chloro-4-methylphenyl)methyl]-4-(2-methylsulfonylethyl)aniline](/img/structure/B7680137.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]-1-(1,3,5-trimethylpyrazol-4-yl)methanamine](/img/structure/B7680148.png)

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)
![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)
